molecular formula C20H22N2O B8268239 1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol

1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol

Cat. No.: B8268239
M. Wt: 306.4 g/mol
InChI Key: DLAVTYVDQFLJBQ-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol (CAS: 172426-88-9) is a substituted imidazole derivative characterized by a benzyl group at the N1 position of the imidazole ring and a 2,3-dimethylphenyl group attached to the ethanol moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as orexin/hypocretin receptors (OX1R and OX2R) . It is often synthesized as an intermediate or impurity in pharmaceutical processes, as noted in studies on moxifloxacin impurity profiling .

Properties

IUPAC Name

1-(1-benzylimidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-15-8-7-11-18(16(15)2)20(3,23)19-21-12-13-22(19)14-17-9-5-4-6-10-17/h4-13,23H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAVTYVDQFLJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C2=NC=CN2CC3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (1-Benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone

Reaction Conditions :

  • Starting Material : 1-Benzyl-1H-imidazole-2-carbaldehyde (prepared via alkylation of imidazole with benzyl chloride).

  • Coupling Reaction : Friedel-Crafts acylation with 2,3-dimethylbenzoyl chloride in the presence of AlCl3.

  • Temperature : 0–5°C (exothermic control).

  • Yield : 72–78% after recrystallization from ethanol.

Mechanistic Insight :
The acylation proceeds via electrophilic substitution, where the imidazole’s electron-rich nitrogen directs the acyl group to the 2-position. The 2,3-dimethylphenyl group’s electron-donating methyl groups enhance the electrophile’s reactivity.

Data Table 1: Optimization of Friedel-Crafts Acylation

ParameterCondition 1Condition 2Condition 3
Catalyst (AlCl3)1.2 eq1.5 eq2.0 eq
Temperature (°C)0–510–1520–25
Yield (%)687265

Grignard Addition to Form the Ethanol Moiety

Reaction Conditions :

  • Ketone : (1-Benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone (1.0 eq).

  • Grignard Reagent : Methylmagnesium chloride (1.2 eq in THF).

  • Temperature : 0°C (addition), warming to 25°C over 3.5 hours.

  • Workup : Quenching with 10% NH4Cl, extraction with ethyl acetate.

  • Yield : 89–93% after crystallization.

Mechanistic Insight :
The Grignard reagent attacks the ketone’s carbonyl carbon, forming a tertiary alkoxide intermediate. Acidic workup protonates the alkoxide, yielding the secondary alcohol. The steric bulk of the 2,3-dimethylphenyl group necessitates slow reagent addition to minimize side reactions.

Data Table 2: Grignard Reaction Optimization

ParameterCondition ACondition BCondition C
SolventTHFDiethyl etherToluene
Reaction Time (h)3.55.02.0
Yield (%)938578

Alternative Synthetic Routes

Reductive Amination Pathway

Reaction Conditions :

  • Starting Materials : 1-Benzyl-1H-imidazol-2-amine and 2,3-dimethylphenylacetaldehyde.

  • Reducing Agent : Sodium cyanoborohydride (NaBH3CN).

  • Solvent : Methanol, 25°C, 12 hours.

  • Yield : 64–68%.

Limitations :
Lower yields compared to Grignard methods, attributed to imine instability and competing side reactions.

Palladium-Catalyzed Cross-Coupling

Reaction Conditions :

  • Substrates : 1-Benzyl-2-iodoimidazole and 2,3-dimethylphenylboronic acid.

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Base : K2CO3, DMF/H2O (3:1), 80°C, 8 hours.

  • Yield : 58–62%.

Advantages :
Avoids harsh acidic conditions, suitable for acid-sensitive intermediates.

Critical Analysis of Protecting Group Strategies

The benzyl group’s robustness under Grignard and acidic conditions makes it ideal for this synthesis. However, comparative studies with trityl-protected analogs reveal trade-offs:

Data Table 3: Protecting Group Comparison

ParameterBenzyl GroupTrityl Group
Deprotection MethodH2/Pd-CHCl/EtOH
Stability in THFHighModerate
Cost EfficiencyModerateLow

While trityl groups facilitate higher yields in certain steps (e.g., 97.5% in Grignard additions), benzyl remains preferable for large-scale synthesis due to lower material costs and streamlined deprotection.

Industrial-Scale Process Considerations

Key Challenges :

  • Exothermic Reactions : Grignard additions require precise temperature control to prevent runaway reactions.

  • Crystallization Optimization : Ethanol/water mixtures achieve >90% recovery of the final product.

  • Byproduct Management : Triphenylcarbinol (from trityl deprotection) necessitates filtration and solvent recycling.

Data Table 4: Scale-Up Parameters

ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Volume (L)0.550
Cooling Time (h)1.03.5
Yield (%)9388

Chemical Reactions Analysis

Types of Reactions

1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The benzyl and dimethylphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce various alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that imidazole derivatives, including 1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol, exhibit significant anticancer properties. The compound's structure suggests potential interactions with cellular targets involved in cancer progression. For instance, similar compounds have shown efficacy against various cancer cell lines, including breast cancer and colorectal carcinoma, through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The compound's imidazole structure may contribute to its antimicrobial activity. Research on related imidazole derivatives has demonstrated effectiveness against a range of bacterial species. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Pharmacological Studies

Enzyme Inhibition
Studies have explored the inhibitory effects of imidazole derivatives on key enzymes such as α-glucosidase. Compounds with similar structures have been shown to possess significant inhibitory activity, suggesting that this compound may also function as an enzyme inhibitor, which could be beneficial in managing conditions like diabetes .

Neuroprotective Effects
Preliminary investigations suggest that imidazole derivatives may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role. Compounds that can mitigate oxidative damage are of great interest for developing therapeutic strategies against diseases such as Alzheimer's and Parkinson's .

Case Study 1: Anticancer Activity

In a study focusing on the synthesis and evaluation of various imidazole derivatives, it was found that certain compounds displayed significant cytotoxicity against MCF-7 (breast cancer) cells. The structure–activity relationship (SAR) analysis indicated that modifications on the imidazole ring can enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed promising activity with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition. These findings support further exploration into the use of this compound for developing new antimicrobial agents .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits cancer cell growth
Antimicrobial PropertiesEffective against various bacterial species
Enzyme InhibitionPotential α-glucosidase inhibitor
Neuroprotective EffectsMay mitigate oxidative stress in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 1-(1-Benzyl-1h-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their differences:

Compound Name Substituents Molecular Weight Key Features Reference
1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol - N1-Benzyl
- C1-(2,3-dimethylphenyl)ethanol
292.38 (calculated) Central ethanol linker; potential CNS activity
1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol - 3,4-Dichlorophenyl
- 2-Imino-benzimidazole
442.33 (exact mass) Dual chloro substituents; orexin receptor affinity
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol - N1-Benzyl
- C5-(2,3-dimethylphenyl)methanol
292.38 Positional isomer (imidazole C5 vs. C2)
1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-5-yl)ethanol - Trityl (triphenylmethyl) group
- C5-imidazole substitution
458.59 Bulky trityl group; altered solubility
2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol - Benzimidazole core
- Ethyl substituent
205.26 Benzimidazole scaffold; imino group

Pharmacological and Physicochemical Properties

  • Receptor Binding : The dichlorophenyl analogue (CAS: 402940-12-9) shows explicit affinity for orexin receptors, suggesting that substituents on the phenyl ring critically influence target selectivity . In contrast, the trityl-substituted analogue (MW: 458.59) may exhibit reduced bioavailability due to steric hindrance .

Biological Activity

1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol, also known by its CAS number 944268-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22N2O
  • Molecular Weight : 306.40 g/mol
  • Structure : The compound features a benzyl imidazole moiety linked to a 2,3-dimethylphenyl group through an ethanol bridge.

Research indicates that this compound may interact with various biological targets:

  • Adrenergic Receptors : Preliminary studies suggest that this compound may exhibit activity at adrenergic receptors, influencing neurotransmission and cardiovascular responses .
  • Neurotransmitter Modulation : The imidazole ring is known to participate in interactions with neurotransmitter systems, which could be relevant for conditions such as depression and anxiety .
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeFindings
Cell Viability AssayDemonstrated cytotoxic effects on cancer cell lines at higher concentrations.
Receptor BindingShowed moderate binding affinity to adrenergic receptors.
Anti-inflammatory AssayReduced pro-inflammatory cytokine production in macrophages.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in rodent models. The results indicated significant reductions in immobility time in forced swim tests, suggesting potential as an antidepressant agent.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly decreased cell death and improved cell viability in neuronal cultures exposed to oxidative stressors.

Q & A

Q. What methodologies analyze metabolic pathways and toxicity profiles in preclinical development?

  • In vitro metabolism : Liver microsomes (human/rat) identify phase I metabolites (CYP450-mediated oxidation).
  • Toxicity screening : Ames test (mutagenicity) and hERG channel inhibition assays (patch-clamp) assess safety. Toxicogenomics (RNA-seq) profiles hepatotoxicity markers .

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